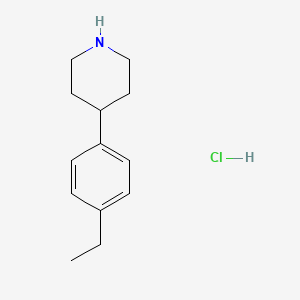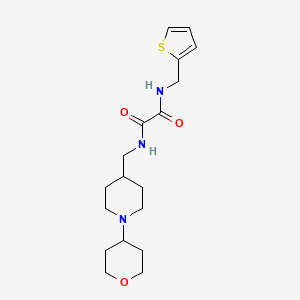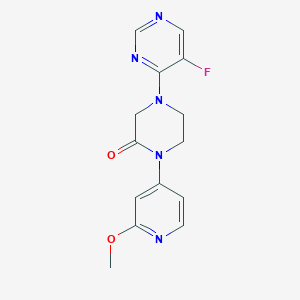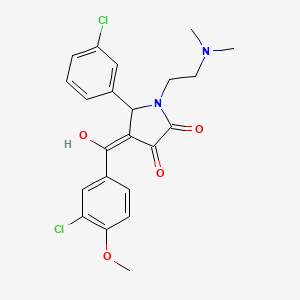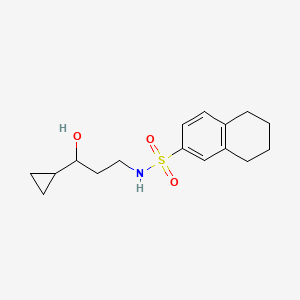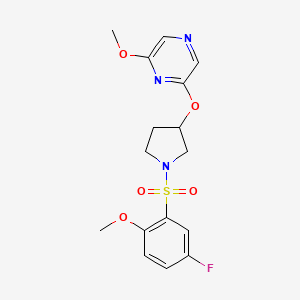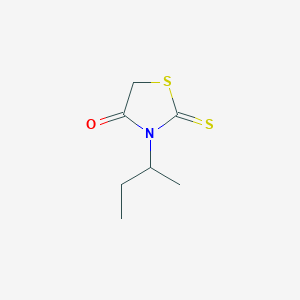
3-(Butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one, commonly referred to as 3-B2S1T4, is a sulfur-containing heterocyclic compound that has recently gained attention for its unique biological properties. It has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Antitumor Applications
Research has developed preparative procedures for synthesizing derivatives that exhibit moderate antitumor activity against malignant tumor cells, with particular sensitivity in the UO31 renal cancer cell line (Horishny & Matiychuk, 2020). Another study focused on the synthesis of 5-Ylidene derivatives of 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, which were screened for antitumor activity, emphasizing the compound's potential in cancer treatment (Horishny & Matiychuk, 2020).
Antimicrobial and Antifungal Applications
The compound has been utilized in synthesizing new derivatives with promising antimicrobial and antifungal activities. For instance, a study demonstrated the synthesis of novel thiazolidin-4-one derivatives, which were evaluated as antimicrobial agents against various pathogens, showing significant potential in addressing microbial resistance (Gouda et al., 2010). Another research endeavor synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives, tested for their in vitro antibacterial and antifungal activities, highlighting the compound's versatility in creating potent antimicrobial agents (Baviskar et al., 2013).
Synthesis and Characterization of Derivatives
Further studies have explored the synthesis and characterization of derivatives with enhanced biological activities. For example, a novel heterocyclic system involving the compound was synthesized, showing excellent yields and higher purity in an ionic-liquid-mediated synthesis compared to conventional procedures. These compounds were evaluated for their antibacterial, antifungal, and insecticidal activities, exhibiting excellent results (Sharma & Jain, 2011). Another innovative approach involved the green synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides in water, conforming to green chemistry principles and yielding nearly quantitative outcomes (Horishny & Matiychuk, 2020).
Propiedades
IUPAC Name |
3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS2/c1-3-5(2)8-6(9)4-11-7(8)10/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHQWZMSUCHFJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)CSC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2398715.png)
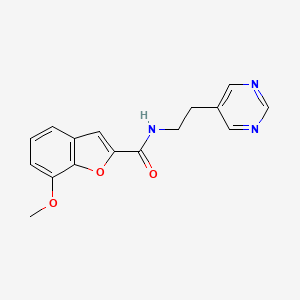
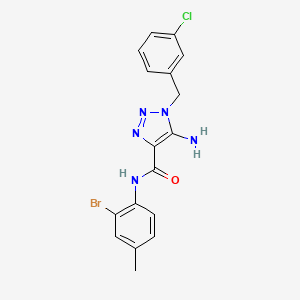
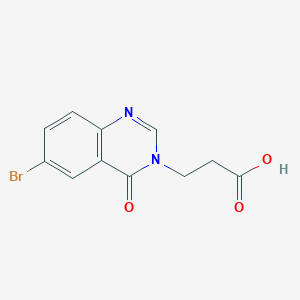
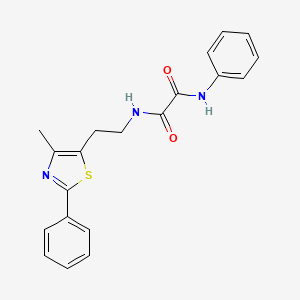

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398724.png)
